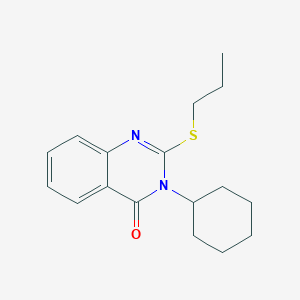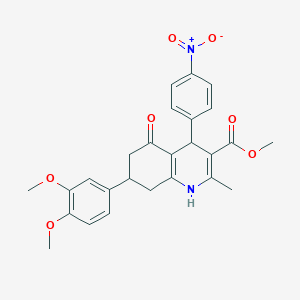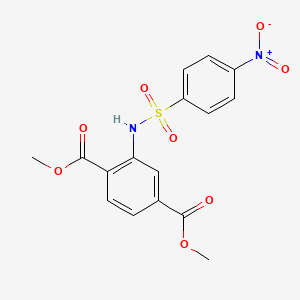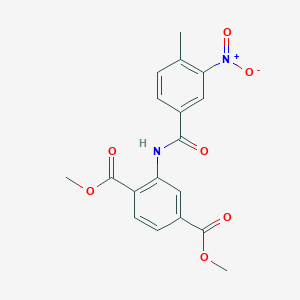
3-cyclohexyl-2-(propylsulfanyl)quinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclohexyl-2-(propylsulfanyl)-3,4-dihydroquinazolin-4-one is a chemical compound belonging to the quinazolinone family. Quinazolinones are known for their diverse pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant properties
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-Cyclohexyl-2-(Propylsulfanyl)chinazolin-4(3H)-on umfasst typischerweise die folgenden Schritte:
Bildung des Chinazolinon-Kerns: Der Chinazolinon-Kern kann durch Cyclisierung von Anthranilsäure-Derivaten mit Formamid oder seinen Äquivalenten unter sauren oder basischen Bedingungen synthetisiert werden.
Einführung der Cyclohexylgruppe: Die Cyclohexylgruppe kann durch Friedel-Crafts-Alkylierung mit Cyclohexylhalogeniden in Gegenwart eines Lewis-Säure-Katalysators wie Aluminiumchlorid eingeführt werden.
Einführung der Propylsulfanyl-Gruppe: Die Propylsulfanyl-Gruppe kann durch nukleophile Substitutionsreaktionen mit Propylthiol und geeigneten Abgangsgruppen unter basischen Bedingungen eingeführt werden.
Industrielle Produktionsverfahren
Die industrielle Produktion von 3-Cyclohexyl-2-(Propylsulfanyl)chinazolin-4(3H)-on kann optimierte Versionen der oben genannten Synthesewege umfassen, wobei der Schwerpunkt auf Skalierbarkeit, Wirtschaftlichkeit und Umweltaspekten liegt. Durchflussreaktoren und Prinzipien der grünen Chemie können eingesetzt werden, um die Effizienz zu verbessern und Abfälle zu reduzieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
3-Cyclohexyl-2-(Propylsulfanyl)chinazolin-4(3H)-on kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Propylsulfanyl-Gruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu Sulfoxiden oder Sulfonen oxidiert werden.
Reduktion: Der Chinazolinon-Kern kann mit Reduktionsmitteln wie Natriumborhydrid zu Dihydrochinazolinonen reduziert werden.
Substitution: Die Propylsulfanyl-Gruppe kann unter geeigneten Bedingungen mit anderen Nukleophilen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, m-Chlorperbenzoesäure
Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid
Substitution: Nukleophile wie Amine, Thiole und Halogenide
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide, Sulfone
Reduktion: Dihydrochinazolinone
Substitution: Verschiedene substituierte Chinazolinone
Wissenschaftliche Forschungsanwendungen
Chemie: Als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie.
Biologie: Für seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller, entzündungshemmender und krebshemmender Eigenschaften.
Medizin: Als Leitverbindung für die Entwicklung neuer therapeutischer Mittel, die auf bestimmte Krankheiten abzielen.
Industrie: Bei der Entwicklung von Spezialchemikalien und Materialien mit einzigartigen Eigenschaften.
5. Wirkmechanismus
Der Wirkmechanismus von 3-Cyclohexyl-2-(Propylsulfanyl)chinazolin-4(3H)-on ist nicht vollständig geklärt, es wird jedoch vermutet, dass er Interaktionen mit bestimmten molekularen Zielstrukturen und Signalwegen beinhaltet. Mögliche Zielstrukturen können Enzyme, Rezeptoren und Signalproteine sein, die an verschiedenen biologischen Prozessen beteiligt sind. Die Propylsulfanyl-Gruppe kann eine Rolle bei der Modulation der Aktivität und Selektivität der Verbindung spielen.
Wirkmechanismus
The mechanism of action of 3-cyclohexyl-2-(propylsulfanyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors in the central nervous system, leading to its observed pharmacological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 3-Cyclohexyl-2-(Methylsulfanyl)chinazolin-4(3H)-on
- 3-Cyclohexyl-2-(Ethylsulfanyl)chinazolin-4(3H)-on
- 3-Cyclohexyl-2-(Butylsulfanyl)chinazolin-4(3H)-on
Einzigartigkeit
3-Cyclohexyl-2-(Propylsulfanyl)chinazolin-4(3H)-on ist einzigartig aufgrund der spezifischen Kombination der Cyclohexyl- und Propylsulfanyl-Gruppen, die im Vergleich zu seinen Analoga möglicherweise unterschiedliche physikalisch-chemische Eigenschaften und biologische Aktivitäten verleihen. Die Länge und Art der Alkylkette in der Sulfanylgruppe kann den Einfluss auf die Reaktivität, Löslichkeit und Interaktion der Verbindung mit biologischen Zielstrukturen beeinflussen.
Eigenschaften
Molekularformel |
C17H22N2OS |
|---|---|
Molekulargewicht |
302.4 g/mol |
IUPAC-Name |
3-cyclohexyl-2-propylsulfanylquinazolin-4-one |
InChI |
InChI=1S/C17H22N2OS/c1-2-12-21-17-18-15-11-7-6-10-14(15)16(20)19(17)13-8-4-3-5-9-13/h6-7,10-11,13H,2-5,8-9,12H2,1H3 |
InChI-Schlüssel |
FJOJFIKENRCJLH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCSC1=NC2=CC=CC=C2C(=O)N1C3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl {(4Z)-4-[(4-ethoxyphenyl)imino]-2-oxo-1,3-thiazolidin-5-yl}acetate](/img/structure/B11640401.png)
![4-(4-chlorophenyl)-5-cyano-6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-N-phenylpyridine-3-carboxamide](/img/structure/B11640411.png)
![6-Amino-4-(3-fluorophenyl)-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11640413.png)

![(6Z)-6-{3-chloro-4-[2-(2,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11640417.png)
![(4Z)-4-{[8-methyl-2-(piperidin-1-yl)quinolin-3-yl]methylidene}-2-sulfanyl-4H-imidazol-5-ol](/img/structure/B11640426.png)


![5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-nitro-N-(1-phenylethyl)aniline](/img/structure/B11640439.png)
![ethyl 4-(2-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11640440.png)
![2-{[2-(4-bromophenyl)-2-oxoethyl]sulfanyl}-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-4(6H)-one](/img/structure/B11640450.png)
![5-(4-bromophenyl)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11640451.png)

![1-(3-Chlorobenzoyl)-4-[(4-ethoxyphenyl)methyl]piperazine](/img/structure/B11640460.png)
